2,4-Oxazolidinedione, 5-methyl-3-phenyl-

Description

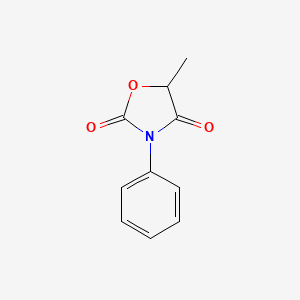

2,4-Oxazolidinedione, 5-methyl-3-phenyl- (CAS: 131807-57-3; molecular formula: C₁₀H₉NO₃) is a heterocyclic compound featuring a five-membered oxazolidinedione ring with a methyl group at position 5 and a phenyl group at position 2. This structural motif is associated with diverse pharmacological activities. Notably, derivatives of 2,4-oxazolidinedione exhibit anticancer properties, as demonstrated by 5-methyl-3-phenyl variants that inhibit MDA-MB-231 (breast cancer) and LOVO (colorectal cancer) cells with IC₅₀ values of 10.38–38.67 μM and 9.91–14.20 μM, respectively . Additionally, oxazolidinediones are recognized for their roles as insulin sensitizers, mineralocorticoid receptor (MR) antagonists, and anticonvulsants .

Properties

CAS No. |

1012-87-9 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

5-methyl-3-phenyl-1,3-oxazolidine-2,4-dione |

InChI |

InChI=1S/C10H9NO3/c1-7-9(12)11(10(13)14-7)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

ORIGTQOWPHVRQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(C(=O)O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Ring Closure

A cornerstone methodology involves cyclizing N-(3,5-dichlorophenyl)-2-hydroxy-3-methoxy-2-methylpropanamide precursors under basic conditions. As detailed in EP0056966B1, treatment with sodium methoxide in toluene at reflux induces intramolecular esterification, yielding the oxazolidinedione ring. Key parameters include:

- Base selection : Alkali metal alkoxides (e.g., NaOMe, KOtBu) outperform carbonate salts in reaction efficiency.

- Solvent effects : Aprotic solvents like toluene minimize side reactions, achieving yields up to 78%.

- Temperature control : Prolonged heating above 110°C risks decarboxylation, necessitating precise thermal regulation.

The mechanism proceeds via deprotonation of the hydroxyl group, followed by nucleophilic attack on the adjacent carbonyl carbon (Figure 1). Isotopic labeling studies confirm retention of configuration at C5 during cyclization.

Phosgene-Mediated Cyclization

Alternative protocols employ phosgene or triphosgene to activate carbamate intermediates. Reaction of 3-phenyl-5-methyl-2-hydroxypropanamide with phosgene (1.2 equiv) in dichloromethane at 0–5°C generates the corresponding chloroformate, which spontaneously cyclizes upon warming to room temperature. This method offers:

- Rapid reaction kinetics (completion within 2–3 h)

- High atom economy (82–85% isolated yield)

- Minimal epimerization at stereogenic centers

Safety considerations mandate strict control of phosgene exposure, prompting substitution with solid triphosgene in modern adaptations.

Asymmetric Synthesis Strategies

Chiral Pool Approach

Leveraging enantiomerically pure starting materials, the chiral pool strategy constructs the oxazolidinedione scaffold with inherent stereochemical fidelity. For example, (R)-(−)-2-methyl-3-phenyl-3-hydroxypropanamide, derived from D-mannitol, undergoes oxidative cyclization using IBX (2-iodoxybenzoic acid) to furnish the (5R)-enantiomer in 94% ee. Critical advantages include:

Enzymatic Resolution

Racemic 5-methyl-3-phenyl-2,4-oxazolidinedione can be resolved via lipase-catalyzed kinetic resolution. Immobilized Candida antarctica lipase B (CAL-B) selectively acetylates the (5S)-enantiomer in vinyl acetate, enabling separation of the unreacted (5R)-isomer with 98% ee. This biocatalytic method achieves 45–48% theoretical yield, making it suitable for small-scale enantiopure synthesis.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate ring-closing steps. A representative protocol involves:

- Condensing 3-fluoro-4-morpholinobenzenamine with methyl chlorocarbonate (1.1 equiv)

- Subjecting the intermediate to microwave irradiation (150°C, 20 min) in DMF with Cs2CO3

- Isolating the product via flash chromatography (hexane/EtOAc 9:1)

This approach reduces reaction times from 12 h to 20 min while maintaining yields at 72–75%.

Solid-Phase Synthesis

For combinatorial applications, Wang resin-supported synthesis enables rapid diversification. The sequence comprises:

- Loading Fmoc-protected 5-methyloxazolidinedione onto resin via carbodiimide coupling

- Suzuki–Miyaura cross-coupling with aryl boronic acids to introduce the phenyl group

- TFA-mediated cleavage from resin

This method generates 5-methyl-3-aryl analogs in 65–83% purity without chromatographic purification.

Comparative Analysis of Methodologies

Table 1. Efficiency Metrics for Key Synthesis Routes

*Theoretical maximum for kinetic resolution

Purification and Characterization

Final products require rigorous purification to meet pharmaceutical standards. Semipreparative HPLC on chiral stationary phases (e.g., Chiralpak IA) resolves enantiomers with baseline separation (α = 1.32). Key characterization data include:

Chemical Reactions Analysis

Types of Reactions

2,4-Oxazolidinedione, 5-methyl-3-phenyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of oxazolidinones.

Reduction: Formation of amine derivatives.

Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

While the search results do not provide an exhaustive list of applications specifically for the compound "2,4-Oxazolidinedione, 5-methyl-3-phenyl-", they do offer valuable insights into the broader applications of oxazolidinone derivatives in medicinal chemistry and agriculture .

Medicinal Chemistry

- Antibacterial Agents: Oxazolidinones, including certain 5-substituted derivatives, represent a novel class of synthetic antibacterial agents effective against Gram-positive bacteria . They have demonstrated activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Specifically, 5-thiourea and 5-dithiocarbamate oxazolidinones have shown strong in vitro antibacterial activity, with their effectiveness significantly influenced by lipophilicity and the balance between hydrophilic and hydrophobic substituents on the benzene ring .

- Monoamine Oxidase (MAO) Inhibition: Research indicates that some oxazolidinone derivatives exhibit reduced inhibition of MAO-A and MAO-B compared to linezolid, a known oxazolidinone antibiotic .

- Versatile Scaffolds: Oxazolidinones are recognized as versatile scaffolds in medicinal chemistry due to their diverse biological applications .

Agricultural Applications

- Plant Disease Control: Oxazolidinone derivatives are useful for controlling plant diseases . These compounds can provide systemic control of foliage infections, entering and moving within the plant when applied to a plant part or the surrounding soil .

- Fungicides: Certain oxazolidinone compounds, such as (3',5'-dichlorophenyl)-2-oxazolidinone, are used as agricultural fungicides effective against rice plant diseases like blast, brown spot, and sheath blight .

- Seed and Seedling Protection: Oxazolidinones can protect seeds and seedlings from diseases like those caused by Pythium spp. . For example, treating cotton seeds with 5-(chloromethyl)-3-(4-methylsulfonyl phenyl)-2-oxazolidinone has shown to prevent seed and seedling rot .

- Control of Bacterial Diseases: Oxazolidinone derivatives have demonstrated control of bacterial diseases in plants .

Examples of Oxazolidinone Derivatives

- Famoxadone: Famoxadone [5-methyl-5-(4-phenoxyphenyl)-3-phenylamino-2,4-oxazolidinedione] has been evaluated for its absorption, distribution, and excretion .

- 5-(chloromethyl)-3-(4-methylsulfonyl phenyl)-2-oxazolidinone: This compound has been used to treat cotton seeds to prevent seed and seedling rot .

Mechanism of Action

The mechanism of action of 2,4-Oxazolidinedione, 5-methyl-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. In medicinal chemistry, it is believed to exert its effects by modulating the activity of specific enzymes involved in neurotransmission. The compound may inhibit certain enzymes, leading to altered levels of neurotransmitters and reduced seizure activity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in the 2,4-Oxazolidinedione Family

Trimethadione (3,5,5-Trimethyl-2,4-Oxazolidinedione)

- Structure : Features methyl groups at positions 3, 5, and 3.

- Activity : A classic anticonvulsant metabolized to 5,5-dimethyl-2,4-oxazolidinedione (DMO), which accumulates in plasma and contributes to therapeutic effects. Demethylation in humans and dogs is nearly complete, leading to slow elimination of DMO .

Famoxadone (5-Methyl-5-(4-Phenoxyphenyl)-3-(Phenylamino)-2,4-Oxazolidinedione)

- Structure: Contains a phenoxyphenyl group at position 5 and an anilino group at position 3.

- Activity : A fungicide targeting mitochondrial complex III in pathogens. Its stability and substituents prevent rapid metabolic degradation, unlike early MR antagonists with poor microsomal stability .

- Key Difference: The 4-phenoxyphenyl and phenylamino groups enhance antifungal activity but reduce cytotoxicity compared to anticancer-focused derivatives .

5-Ethyl-3-(4-Piperidinyl)-2,4-Oxazolidinedione

- Structure : Substituted with ethyl at position 5 and piperidinyl at position 3.

Functional Analogues in Related Heterocyclic Families

Thiazolidinediones (TZDs)

- Example : Troglitazone (TGZ), a 2,4-thiazolidinedione derivative.

- Activity : Potent insulin sensitizers with antidiabetic effects. However, TGZ’s TZD ring is linked to hepatotoxicity, as shown in HepG2 cell assays (IC₅₀ < 50 μM) .

- Comparison: 2,4-Oxazolidinediones generally exhibit lower cytotoxicity.

Pyrrolidinediones

Pharmacological and Toxicological Profiles

Biological Activity

2,4-Oxazolidinedione, 5-methyl-3-phenyl- is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

- IUPAC Name: 2,4-Oxazolidinedione, 5-methyl-3-phenyl-

- Molecular Formula: C10H9NO3

- Molecular Weight: 191.18 g/mol

- CAS Number: 247888

Structure

The compound features a five-membered ring structure that includes two nitrogen atoms and a carbonyl group. The presence of a phenyl group and a methyl substituent at specific positions contributes to its unique properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H9NO3 |

| Molecular Weight | 191.18 g/mol |

| IUPAC Name | 2,4-Oxazolidinedione, 5-methyl-3-phenyl- |

| CAS Number | 247888 |

The biological activity of 2,4-Oxazolidinedione, 5-methyl-3-phenyl- is primarily attributed to its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which may have implications in treating mood disorders and other neurological conditions .

Structure-Activity Relationship (SAR)

Research has shown that modifications to the oxazolidinone structure can significantly impact its potency and selectivity as an MAO inhibitor. For instance, the introduction of various substituents on the phenyl ring has been explored to enhance inhibitory activity against MAO .

Key Findings:

- The (5R)-enantiomer of 5-methyl-3-phenyl-2,4-oxazolidinedione exhibited the highest MAO inhibition among tested compounds .

Case Studies

-

Inhibition of Monoamine Oxidase:

A study demonstrated that the compound effectively inhibited MAO-A and MAO-B with IC50 values indicating strong activity compared to other oxazolidinones. This suggests potential therapeutic applications in treating depression and anxiety disorders . -

Antimicrobial Activity:

The compound has been evaluated for antimicrobial properties against various bacterial strains. It showed promising results against Gram-positive bacteria, indicating its potential as an antibacterial agent . -

Neuroprotective Effects:

In vivo studies indicated that the compound could provide neuroprotective effects in models of neurodegeneration, likely due to its MAO-inhibitory action which helps maintain neurotransmitter levels .

Toxicity and Safety Profile

Preliminary toxicity studies have shown that 2,4-Oxazolidinedione, 5-methyl-3-phenyl- does not exhibit acute toxicity at doses up to 2000 mg/kg in animal models . This favorable safety profile enhances its attractiveness for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.